2-(2,4-Dichlorophenyl)phenol
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Overview
Description
2-(2,4-Dichlorophenyl)phenol is a chemical compound with the molecular formula C12H8Cl2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)phenol typically involves the chlorination of phenol. One common method is the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride or boric acid. The reaction is carried out at a temperature range of 30-70°C under vacuum conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. Phenol is chlorinated in the presence of a mixed catalyst system, which includes boric acid, phenyl sulfide, and ferric trichloride. The reaction mixture is then rectified to obtain the target product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Electrophilic substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols and phenol itself.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Studied for its effects on biological systems and its potential as a biocide.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the production of herbicides, bactericides, and wood preservatives .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzymatic activities. The compound’s chlorinated structure allows it to interact with various molecular targets, leading to its biocidal effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A closely related compound with similar chemical properties.
2,3-Dichlorophenol: Another isomer with different substitution patterns.
2,5-Dichlorophenol: Differently substituted phenol with unique properties
Uniqueness
2-(2,4-Dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSYSSVLQVTEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211924 |
Source
|
Record name | (1,1'-Biphenyl)ol, 2',4'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62813-38-1 |
Source
|
Record name | (1,1'-Biphenyl)ol, 2',4'-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)ol, 2',4'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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